2-(4-Methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine
CAS No.: 802919-07-9
Cat. No.: VC16795717
Molecular Formula: C19H17N3O
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 802919-07-9 |
|---|---|
| Molecular Formula | C19H17N3O |
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C19H17N3O/c1-23-16-10-8-15(9-11-16)18-17(14-6-3-2-4-7-14)19-20-12-5-13-22(19)21-18/h2-13,19,21H,1H3 |
| Standard InChI Key | VBUCQZSFKVAMHX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(C3N=CC=CN3N2)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
The compound belongs to the dihydropyrazolo[1,5-a]pyrimidine family, featuring a bicyclic system with partial saturation at the 1,3a-positions. Key structural attributes include:
-
Pyrazolo[1,5-a]pyrimidine Core: A fused heterocycle comprising a pyrazole ring (positions 1–3a) and a pyrimidine ring (positions 3a–7a), with reduced double bonds at the 1,3a-positions .
-
Substituents: A 4-methoxyphenyl group at position 2 and a phenyl group at position 3, contributing to steric and electronic modulation .
Crystallographic Analysis
Single-crystal X-ray diffraction studies of analogous compounds reveal monoclinic crystallization in the P2₁/c space group . The pyrimidine ring exhibits slight nonplanarity, with interplanar angles of 4.0° between N2–C2–C3 and C1–N1–C4 regions . Dihedral angles between the pyrimidine ring and aryl substituents range from 103.2° to 147.9°, indicating significant torsional strain . Methoxy groups often display conformational disorder, as observed in the positional ambiguity of O3 and C19 atoms .
Synthetic Methodologies
Three-Component Condensation
A catalyst-free, one-pot synthesis strategy is employed for dihydropyrazolo[1,5-a]pyrimidines . For the target compound, the reaction involves:
-
Ethyl acetoacetate (1.2 mmol) as the β-ketoester.
-
3-Phenyl-1H-pyrazol-5-amine (1 mmol) as the pyrazole precursor.
-
4-Methoxybenzaldehyde (1 mmol) as the aryl aldehyde.
Conditions: Reflux in methanol (5 mL) for 6–8 hours .
Mechanism: The reaction proceeds via enamine formation, followed by cyclocondensation to yield the dihydropyrazolo[1,5-a]pyrimidine core .
Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Methanol | 78% |
| Temperature | Reflux (65°C) | Maximizes cyclization |
| Catalyst | None | Reduces side reactions |
Structural Characterization
Spectroscopic Data
-
FTIR: Peaks at 1680 cm⁻¹ (C=O stretch of pyrimidine), 1605 cm⁻¹ (C=N pyrazole), and 1250 cm⁻¹ (C-O-C methoxy) .
-
¹H NMR (600 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, phenyl-H), 6.98 (d, J = 8.4 Hz, 2H, methoxyphenyl-H), 3.82 (s, 3H, OCH₃) .
-
XRD: Crystalline lattice parameters a = 12.4 Å, b = 7.8 Å, c = 15.2 Å, β = 98.5° .
Molecular Geometry
Density functional theory (DFT) calculations predict a twisted conformation due to steric clashes between the 4-methoxyphenyl and phenyl groups. The N1–C4 bond length (1.35 Å) suggests partial double-bond character, stabilizing the dihydro core .
| Compound | Target (IC₅₀) | Cell Line Activity (GI%) |
|---|---|---|
| 6t | CDK2 (0.09 µM) | HeLa: 52% |
| 6s | TRKA (0.45 µM) | MCF-7: 48% |
Molecular Modeling and Binding Modes
Docking simulations using Autodock Vina predict strong binding affinity (−9.2 kcal/mol) for CDK2, mediated by:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume